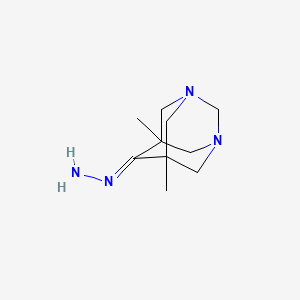

5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone

Description

5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone is a derivative of diazaadamantane, a nitrogen-containing analog of adamantane. This compound is known for its unique structural properties, which include a tricyclic framework with nitrogen atoms at the bridging positions. The presence of nitrogen atoms significantly alters the chemical and physical properties of the compound, making it an interesting subject for various scientific studies .

Propriétés

IUPAC Name |

(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-9-3-13-5-10(2,8(9)12-11)6-14(4-9)7-13/h3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKJELWLPBKHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1=NN)(CN(C2)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone typically involves the reaction of 5,7-Dimethyl-1,3-diazaadamantan-6-one with hydrazine. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography .

Analyse Des Réactions Chimiques

5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone undergoes various chemical reactions, including:

Applications De Recherche Scientifique

5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone has several scientific research applications:

Mécanisme D'action

The mechanism of action of 5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone involves its interaction with various molecular targets. For instance, its analgesic activity is believed to be mediated through interaction with cannabinoid receptors, particularly CB1 receptors . The compound’s antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparaison Avec Des Composés Similaires

5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone is unique due to its specific structural features and the presence of nitrogen atoms at the bridging positions. Similar compounds include:

5,7-Dimethyl-1,3-diazaadamantan-6-one: The parent compound, which lacks the hydrazone group but shares the same tricyclic framework.

6-Hydroxy-5,7-diphenyl-1,3-diazaadamantane: A derivative with hydroxyl and phenyl groups, known for its corrosion inhibition properties.

7-Amino-1,3,5-triazaadamantane: A triazaadamantane derivative with antiviral activity.

These compounds share the diazaadamantane core structure but differ in their functional groups and specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.